(R)-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate
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Overview
Description
(2S)-N-Ethyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine is a chemical compound that belongs to the class of organic compounds known as diamines. This compound is characterized by the presence of two amine groups and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-Ethyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine typically involves the protection of the amine group followed by the introduction of the ethyl group. One common method involves the reaction of (2S)-propane-1,2-diamine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate. This intermediate is then reacted with ethyl iodide in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-Ethyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(2S)-N-Ethyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-N-Ethyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions to occur at the amine functionalities. The ethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes.
Comparison with Similar Compounds
Similar Compounds
- (2S)-N-Methyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine
- (2S)-N-Propyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine
- (2S)-N-Isopropyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine
Uniqueness
(2S)-N-Ethyl-N’-(tert-butoxycarbonyl)propane-1,2-diamine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The Boc group provides a versatile protecting group that can be easily removed under mild conditions, making the compound valuable in synthetic chemistry.
Properties
CAS No. |
869901-70-2 |
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Molecular Formula |
C10H22N2O2 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(ethylamino)propan-2-yl]carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-6-11-7-8(2)12-9(13)14-10(3,4)5/h8,11H,6-7H2,1-5H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
VJRACYXJGFHJHI-QMMMGPOBSA-N |
Isomeric SMILES |
CCNC[C@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCNCC(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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